Antibacterial agent 203
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 203 involves the reaction of benzimidazole and thiadiazole derivatives. The process typically includes the following steps:
Formation of Benzimidazole Core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thiadiazole Ring Formation: The benzimidazole core is then reacted with thiosemicarbazide in the presence of oxidizing agents to form the thiadiazole ring.
Final Coupling: The final step involves coupling the benzimidazole-thiadiazole intermediate with various substituents to enhance its antibacterial properties.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 203 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce various substituents to the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with potentially different biological activities .
Scientific Research Applications
Antibacterial agent 203 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzimidazole-thiadiazole derivatives.
Biology: The compound is used in studies investigating the mechanisms of bacterial and fungal resistance.
Medicine: Due to its potent antibacterial and antifungal properties, it is being explored as a potential therapeutic agent for treating infections caused by drug-resistant pathogens.
Industry: this compound is used in the development of new antimicrobial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antibacterial agent 203 involves the inhibition of key enzymes and disruption of microbial cell membranes:
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share a similar benzimidazole core and exhibit antiparasitic properties.
Thiadiazole Derivatives: Compounds such as sulfamethoxazole, a sulfonamide antibiotic, also contain a thiadiazole ring and are used to treat bacterial infections.
Uniqueness: Antibacterial agent 203 stands out due to its dual antibacterial and antifungal activity, which is not commonly observed in other similar compounds. Its unique combination of benzimidazole and thiadiazole moieties contributes to its broad-spectrum activity and potential as a versatile antimicrobial agent .
Properties
Molecular Formula |
C22H17N5OS |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[4-(1H-benzimidazol-2-yl)phenyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C22H17N5OS/c1-28-17-12-10-16(11-13-17)23-22-27-26-21(29-22)15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,27)(H,24,25) |
InChI Key |
AGNZYBJJDNRHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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